(3S)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol
Description
(3S)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3S position of the pyrrolidine ring and a cyclopropanesulfonyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine scaffolds in drug discovery, particularly in targeting enzymes or receptors requiring specific stereochemical recognition .
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(3S)-1-cyclopropylsulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m0/s1 |
InChI Key |
MHISXEQFRSBVNT-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2CC2 |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)O |
Origin of Product |
United States |
Biological Activity
(3S)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃NO₂S
- Molecular Weight : 189.26 g/mol
- IUPAC Name : (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol
The biological activity of (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The sulfonyl group is known to enhance binding affinity to target proteins, potentially modulating their activity.
Anticancer Activity
Research indicates that (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:
- RKO (Colorectal Cancer)
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
In vitro studies have demonstrated that the compound can induce apoptosis in these cell lines, leading to a decrease in cell viability. The IC₅₀ values for these cell lines range from 49.79 µM to 113.70 µM, indicating a moderate level of potency against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol could be developed as a potential antimicrobial agent .
Study 1: Cytotoxicity Evaluation
A study conducted by researchers evaluated the cytotoxic effects of (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol on human cancer cell lines. The MTS assay was used to assess cell viability after treatment with varying concentrations of the compound for 48 hours. Results indicated substantial inhibition of cell growth, particularly in the RKO and PC-3 cell lines.
| Cell Line | IC₅₀ Value (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | 65.00 |
| MCF-7 | 78.72 | 60.00 |
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of (3S)-1-(cyclopropanesulfonyl)pyrrolidin-3-ol against common pathogens. The compound was tested using standard agar diffusion methods, showing significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stereochemical Considerations
The 3S configuration is a critical feature shared by the target compound and analogs like 1b and vicasinabin. highlights that stereochemistry directly impacts biological activity: 1a (3R) and 1b (3S) differ only in their C3 configuration, suggesting enantiomer-specific effects in antiviral assays . The target compound’s 3S-hydroxyl group may enhance hydrogen-bonding interactions with biological targets compared to non-hydroxylated analogs.
Substituent Effects
- Cyclopropanesulfonyl vs.
- 2-Phenylethyl vs. 2-Aminophenyl: The phenylethyl group in 1a/1b offers lipophilicity, which may enhance membrane permeability, while the aminophenyl group in ’s compound introduces a basic nitrogen, possibly improving aqueous solubility or enabling salt formation .
- Heterocyclic Substituents (Vicasinabin) : The triazolopyrimidine and tert-butyl groups in vicasinabin suggest a design optimized for target affinity and metabolic stability, contrasting with the simpler sulfonyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
